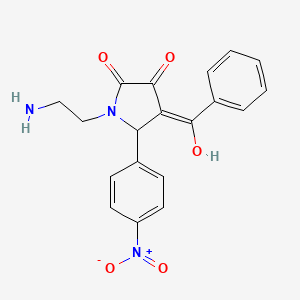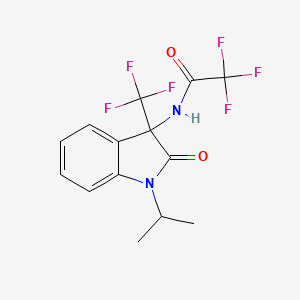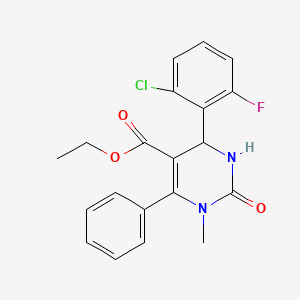![molecular formula C15H17NO2S B11086383 3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11086383.png)
3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid is an organic compound with a molecular formula of C15H17NO2S It features a quinoline ring system substituted with ethyl and methyl groups, and a propanoic acid moiety connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethyl and methyl groups are introduced via Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Introduction of the Propanoic Acid Moiety: The final step involves the reaction of the thioether with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propanoic acid moiety can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters of propanoic acid.
Scientific Research Applications
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid involves its interaction with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The propanoic acid moiety can interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline ring system and are used as antimalarial agents.
Thioether Compounds: Compounds like thioanisole, which contain a sulfanyl linkage and are used in organic synthesis.
Propanoic Acid Derivatives: Compounds like ibuprofen, which contain the propanoic acid moiety and are used as nonsteroidal anti-inflammatory drugs.
Uniqueness
3-[(3-Ethyl-2-methyl-4-quinolyl)sulfanyl]propanoic acid is unique due to the combination of the quinoline ring system, the sulfanyl linkage, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(3-ethyl-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-10(2)16-13-7-5-4-6-12(13)15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18) |
InChI Key |
DNEFEMYTSOEURO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11086315.png)
![N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11086326.png)
![6-Phenyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11086333.png)

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one](/img/structure/B11086351.png)
![2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11086359.png)
![Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11086364.png)

![1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11086366.png)
![6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one](/img/structure/B11086372.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11086375.png)

![2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11086392.png)
![4-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-pyridine](/img/structure/B11086399.png)
